![molecular formula C7H14N2 B15061451 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cyclopropanation of aza-1,6-enynes. This process can be achieved through a transition-metal-free, radical oxidation method, which allows for the formation of the azabicyclo structure under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can modify the functional groups attached to the azabicyclo structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various functionalized azabicyclo derivatives, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-azabicyclo[2.2.1]heptanes: These compounds have a different ring structure but share the azabicyclo core.
Uniqueness: 1-[(1S,6S)-3-azabicyclo[410]heptan-1-yl]methanamine is unique due to its specific ring structure and the presence of the methanamine group
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C7H14N2/c8-4-7-3-6(7)1-2-9-5-7/h6,9H,1-5,8H2/t6-,7+/m1/s1 |
Clave InChI |
TWPJVRCIWTZNIO-RQJHMYQMSA-N |
SMILES isomérico |
C1CNC[C@@]2([C@H]1C2)CN |
SMILES canónico |
C1CNCC2(C1C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


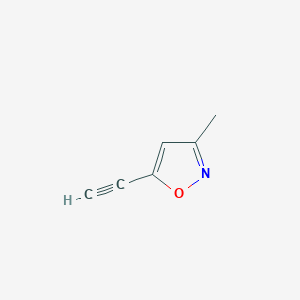
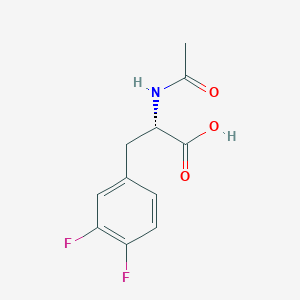


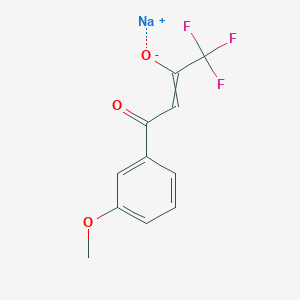
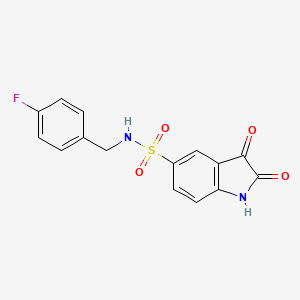
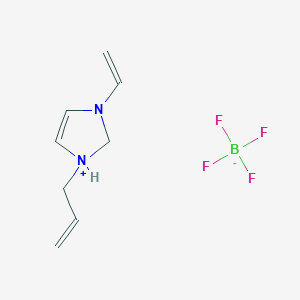

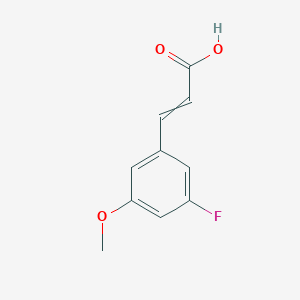

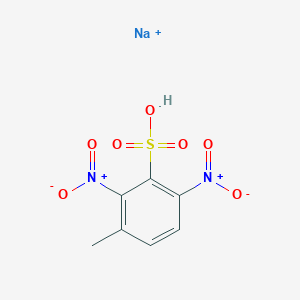
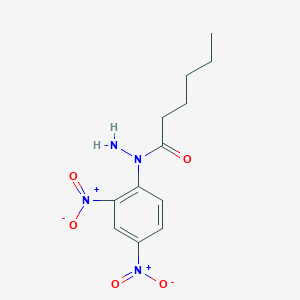
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
